

Pirmitegravir solubility and stability for lab use

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Compound of Interest		
Compound Name:	Pirmitegravir	
Cat. No.:	B10860339	Get Quote

Application Notes and Protocols for Pirmitegravir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirmitegravir (also known as STP0404) is a first-in-class, potent, and selective allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2][3] It targets the non-catalytic site of the integrase enzyme, specifically the binding pocket for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[2][4][5] Unlike traditional integrase strand transfer inhibitors (INSTIs), **Pirmitegravir**'s unique mechanism of action involves inducing aberrant hyper-multimerization of the integrase protein.[6][7][8] This disrupts the normal process of virion maturation, leading to the formation of non-infectious viral particles and potent antiviral activity against both wild-type and some drug-resistant HIV-1 strains.[2][4][6] These application notes provide essential information on the solubility and stability of **Pirmitegravir** for laboratory use, along with detailed protocols for its handling and application in experimental settings.

Physicochemical Properties Solubility Data

Pirmitegravir exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For laboratory use, preparing a concentrated stock solution in DMSO is the recommended first step.



Solvent	Concentration	Molar Equivalent	Notes	Reference
DMSO	55 mg/mL	111.11 mM	Sonication is recommended to facilitate dissolution.	[1]
DMSO	125 mg/mL	252.52 mM	Use of ultrasonic treatment is needed. It is important to use new, hygroscopic DMSO as moisture can affect solubility.	[2]
DMSO	10 mM	-	Standard concentration for creating stock solutions for in vitro assays.	[3]

Note: The molecular weight of **Pirmitegravir** is 495.01 g/mol .[1]

Stability and Storage

Proper storage is critical to maintain the integrity and activity of **Pirmitegravir**.

Form	Storage Temperature	Duration	Reference
Solid (Powder)	-20°C	3 years	[1]
Solid (Powder)	4°C	6 months	[3]
In Solvent (DMSO)	-80°C	1 year	[1]
In Solvent (DMSO)	-20°C	6 months	[3]



Experimental Protocols Protocol 1: Preparation of Pirmitegravir Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro cell-based assays.

Materials:

- Pirmitegravir (solid powder)
- Anhydrous/spectroscopic grade DMSO (newly opened)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath)
- Calibrated analytical balance and weighing paper

Procedure:

- Pre-weighing: Allow the **Pirmitegravir** container to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Carefully weigh out the desired amount of Pirmitegravir powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.95 mg of Pirmitegravir (Molecular Weight = 495.01 g/mol).
- Dissolution: Add the weighed Pirmitegravir to a sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for 4.95 mg).
- Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
- Sonication: If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[1][2] Visually inspect for complete dissolution. Gentle warming to 37-45°C can also aid dissolution.[1]



- Sterilization (Optional): If required for cell culture, the stock solution can be sterilized by filtering through a 0.22 μm DMSO-compatible (e.g., PTFE) syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[1]

Protocol 2: General Method for Stability Assessment

This protocol provides a framework for determining the stability of **Pirmitegravir** in a specific buffer or medium under various experimental conditions (e.g., pH, temperature).

Materials:

- Pirmitegravir stock solution (e.g., 10 mM in DMSO)
- Experimental buffer or cell culture medium
- Incubators or water baths set to desired temperatures
- pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
- Light-blocking foil (for photosensitivity testing)

Procedure:

- Sample Preparation: Dilute the **Pirmitegravir** stock solution to a final working concentration (e.g., 10 μM) in the desired experimental buffer or medium. Prepare multiple identical samples.
- Time Zero (T0) Measurement: Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area, which represents 100% stability.
- Incubation Conditions:
 - Temperature Stability: Incubate samples at different temperatures (e.g., 4°C, room temperature, 37°C).

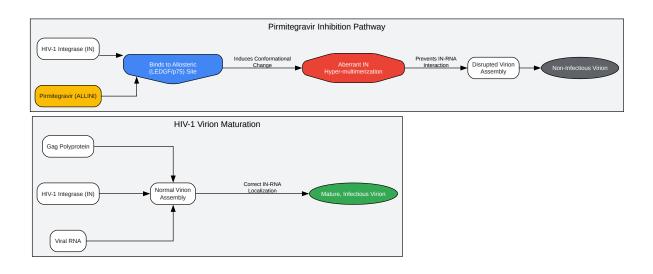


- pH Stability: Adjust the pH of the buffer to various levels (e.g., pH 5, 7.4, 9) and incubate the samples.
- Photosensitivity: Wrap one set of samples in aluminum foil and expose another set to ambient laboratory light or a controlled light source.
- Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
- HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T0 sample.
- Data Analysis: Calculate the percentage of Pirmitegravir remaining at each time point
 relative to the T0 sample by comparing the peak areas. A plot of % remaining versus time
 can be generated to determine the degradation kinetics.

Visualizations: Mechanism and Workflows Mechanism of Action of Pirmitegravir

The following diagram illustrates the allosteric inhibition mechanism of **Pirmitegravir**.





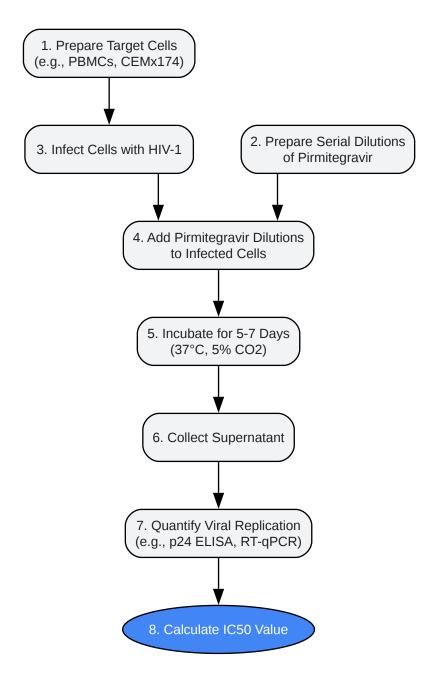
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Caption: Mechanism of Pirmitegravir as an allosteric HIV-1 integrase inhibitor.

Experimental Workflow: In Vitro Antiviral Assay

This diagram outlines a typical workflow for assessing the antiviral efficacy of **Pirmitegravir** in a cell-based assay.





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Caption: General workflow for determining the IC50 of **Pirmitegravir**.

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